molecular formula C18H19FN6O3 B2971977 2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034583-16-7

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2971977
CAS No.: 2034583-16-7
M. Wt: 386.387
InChI Key: CWGFZFKWZBVUCO-UHFFFAOYSA-N
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Description

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound features a unique combination of a piperazine ring, a triazolopyrimidine core, and a fluoro-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-fluoro-4-methoxybenzoic acid and piperazine derivatives. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluoro-4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)triazolo[1,5-a]pyrimidine
  • 2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-1,2,4-triazole

Uniqueness

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its fluoro-methoxybenzoyl group and triazolopyrimidine core make it particularly versatile for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-11-9-15(26)25-17(20-11)21-18(22-25)24-7-5-23(6-8-24)16(27)12-3-4-14(28-2)13(19)10-12/h3-4,9-10H,5-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGFZFKWZBVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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